
2-Bromo-3-metoxifenol
Descripción general
Descripción
2-Bromo-3-methoxyphenol is a chemical compound with the empirical formula C7H7BrO2 . It has a molecular weight of 203.03 and is commonly used in research and development .
Synthesis Analysis
The synthesis of 2-Bromo-3-methoxyphenol can be achieved through various methods. One such method involves the use of n-butyllithium in tetrahydrofuran and hexane, followed by the addition of 1,2-dibromoethane . Another method involves the use of trifluoromethanesulfonic acid anhydride in pyridine .Molecular Structure Analysis
The molecular structure of 2-Bromo-3-methoxyphenol consists of a phenol group (an aromatic ring with a hydroxyl group) that is substituted with a bromine atom and a methoxy group .Physical And Chemical Properties Analysis
2-Bromo-3-methoxyphenol is a solid with a melting point of 74-79 °C . It has a density of 1.6±0.1 g/cm³ and a boiling point of 246.5±20.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Síntesis de compuestos bioactivos
2-Bromo-3-metoxifenol: es un precursor valioso en la síntesis de compuestos bioactivos. Sus grupos bromo y metoxilo son fundamentales para facilitar las transformaciones químicas adicionales, lo que lleva a la creación de moléculas con posibles propiedades antitumorales y antiinflamatorias .
Polímeros conductores
Este compuesto sirve como un bloque de construcción para polímeros conductores. Su estructura fenólica permite la introducción de varios grupos funcionales, que pueden alterar las propiedades eléctricas de los polímeros resultantes, haciéndolos adecuados para aplicaciones electrónicas .
Antioxidantes
Debido a su estructura fenólica, This compound exhibe propiedades antioxidantes. Se puede incorporar en materiales para prevenir la degradación oxidativa, mejorando así su longevidad y rendimiento .
Absorbedores de ultravioleta
La capacidad del compuesto para absorber la luz UV lo convierte en un excelente candidato para su uso en recubrimientos, plásticos y adhesivos para proteger contra daños inducidos por UV .
Retardantes de llama
This compound: contribuye a la retardancia de llama en los materiales. El átomo de bromo es particularmente efectivo para detener la propagación de las llamas, lo cual es crucial para la seguridad en diversas aplicaciones .
Mejora de la estabilidad térmica
Incorporar This compound en los materiales puede mejorar su estabilidad térmica. Esto es particularmente beneficioso en aplicaciones donde los materiales están expuestos a altas temperaturas y necesitan mantener su integridad .
Síntesis orgánica
El compuesto se utiliza en la síntesis orgánica, donde su grupo bromo puede sufrir diversas reacciones, como la sustitución nucleofílica, para crear una amplia gama de productos orgánicos .
Estabilización de metabolitos activos
En la investigación farmacéutica, This compound se ha utilizado para estabilizar los metabolitos activos durante el procesamiento y almacenamiento de muestras, asegurando la integridad de las muestras para un análisis preciso .
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFJMEJVRHBPJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567827 | |
| Record name | 2-Bromo-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135999-16-5 | |
| Record name | 2-Bromo-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 135999-16-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate](/img/structure/B164513.png)

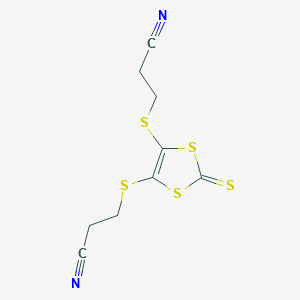
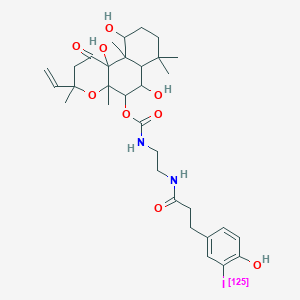
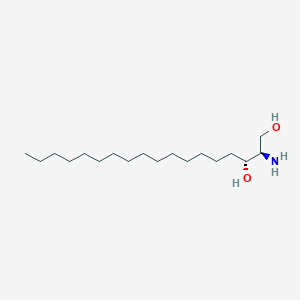
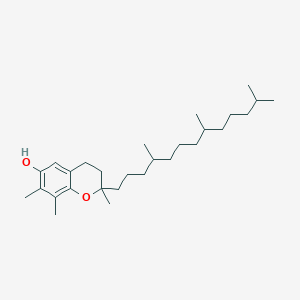
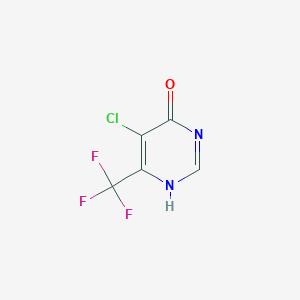

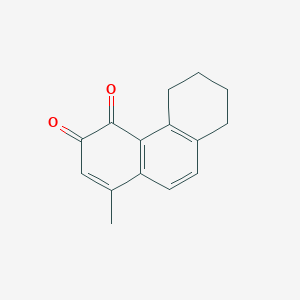

![3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester](/img/structure/B164542.png)

![2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoic acid](/img/structure/B164550.png)
